molecular formula C10H15FN2O5 B12341363 1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12341363
M. Wt: 262.23 g/mol
InChI Key: GXECGOKMGKRRKP-PJGXCUNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C10H13FN2O5. This compound is known for its unique structural features, including a fluorine atom, multiple hydroxyl groups, and a diazinane ring.

Preparation Methods

The synthesis of 1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .

Comparison with Similar Compounds

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione can be compared with similar compounds such as:

    This compound: This compound shares a similar structure but may differ in the position or type of substituents.

    1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2R,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a more complex structure with multiple acetamido and hydroxyl groups

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15FN2O5

Molecular Weight

262.23 g/mol

IUPAC Name

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8+,10-/m1/s1

InChI Key

GXECGOKMGKRRKP-PJGXCUNHSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@@H]1N2CCC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.